
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one is a chemical compound characterized by the presence of two bromine atoms, two methoxy groups, and a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one typically involves the bromination of 2-methoxyphenyl derivatives followed by the formation of the hydroxyethanone moiety. One common method involves the use of ammonium bromide and oxone as reagents to achieve the bromination of secondary alcohols . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and epoxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Aldehydes and epoxides.
Reduction: De-brominated derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-bromo-2-methoxyphenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyethanone moiety can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenylsulfonyl)-2-propene: Similar in structure but with sulfonyl groups instead of bromine and methoxy groups.
2-Bromo-1-(4-fluorophenyl)ethanone: Contains a bromine atom and a fluorophenyl group, similar in reactivity.
1-(5-bromo-2-methoxyphenyl)adamantane: Shares the bromine and methoxy groups but has an adamantane core.
Uniqueness
The presence of both bromine and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
94632-33-4 |
|---|---|
Molecular Formula |
C16H14Br2O4 |
Molecular Weight |
430.09 g/mol |
IUPAC Name |
1,2-bis(5-bromo-2-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H14Br2O4/c1-21-13-5-3-9(17)7-11(13)15(19)16(20)12-8-10(18)4-6-14(12)22-2/h3-8,15,19H,1-2H3 |
InChI Key |
HUFLUSFFAITSTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)C2=C(C=CC(=C2)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


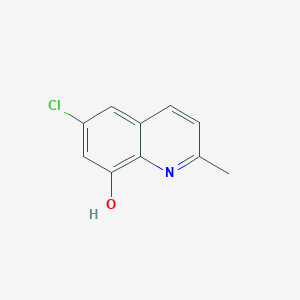
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)


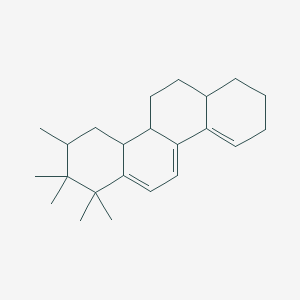
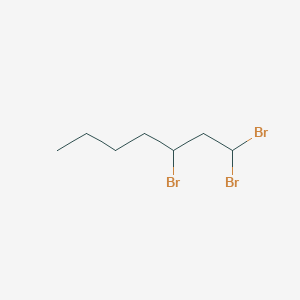
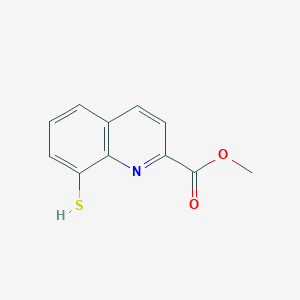
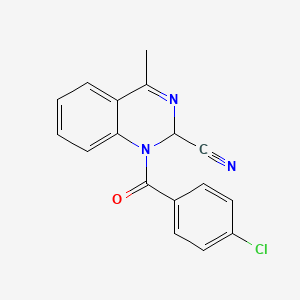
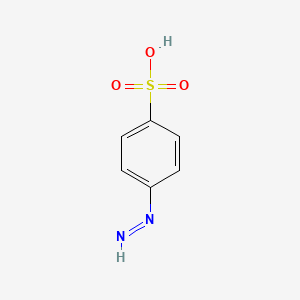
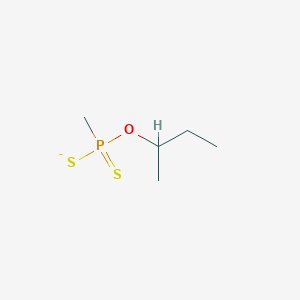
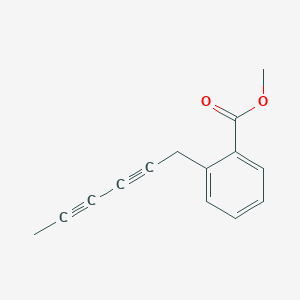
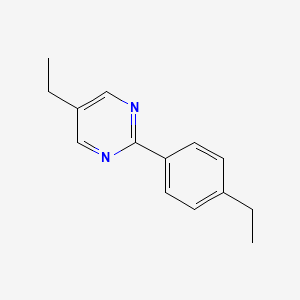
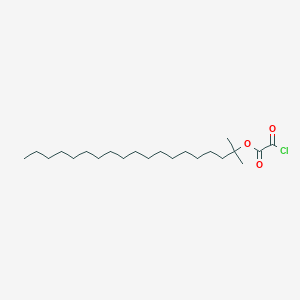
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
